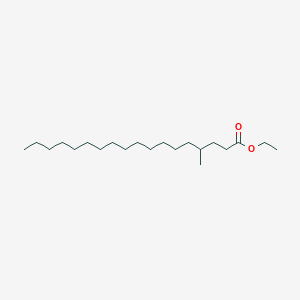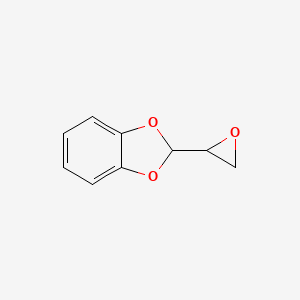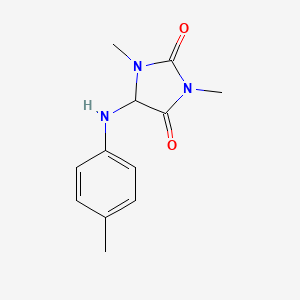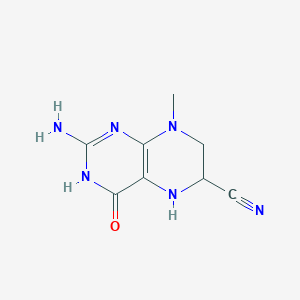
Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound that belongs to the class of cycloalkanes. This compound is characterized by a cyclohexyl group attached to a butenoate moiety, which is further substituted with a dimethoxyphosphinyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate typically involves the reaction of cyclohexanol with 3-bromo-2-butenoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with dimethyl phosphite under reflux conditions to yield the final product. The reaction conditions include maintaining a temperature of around 80-100°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenoate moiety to a single bond, yielding a saturated ester.
Substitution: Nucleophilic substitution reactions can occur at the phosphinyl group, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Amines (R-NH2), thiols (R-SH), and other nucleophiles can be used under mild conditions, often in the presence of a base such as triethylamine.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated esters
Substitution: Phosphinyl derivatives with various substituents
科学研究应用
Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinyl derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
- Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
- Cyclohexyl 3-((diethoxyphosphinyl)oxy)-2-butenoate
- Cyclohexyl 3-((diphenoxyphosphinyl)oxy)-2-butenoate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphosphinyl group enhances its reactivity and allows for the formation of a wide range of derivatives. Additionally, its cyclohexyl group provides steric hindrance, which can influence its interaction with molecular targets and improve its selectivity in biological systems.
属性
CAS 编号 |
64011-80-9 |
|---|---|
分子式 |
C12H21O6P |
分子量 |
292.26 g/mol |
IUPAC 名称 |
cyclohexyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate |
InChI |
InChI=1S/C12H21O6P/c1-10(18-19(14,15-2)16-3)9-12(13)17-11-7-5-4-6-8-11/h9,11H,4-8H2,1-3H3/b10-9- |
InChI 键 |
AVOVWYBKFXGWEQ-KTKRTIGZSA-N |
手性 SMILES |
C/C(=C/C(=O)OC1CCCCC1)/OP(=O)(OC)OC |
规范 SMILES |
CC(=CC(=O)OC1CCCCC1)OP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)




![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)

![4-[(E)-2-(13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaen-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14501991.png)
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)




